3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVBPBDDRMEUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Carbon Disulfide and Hydrazine Hydrate
A widely adopted method involves treating 1 with carbon disulfide (CS2) and hydrazine hydrate (N2H4·H2O). This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization to yield the triazolo-thiadiazole scaffold. The amine group at position 6 originates from the hydrazine reagent.
Reaction Conditions :
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Solvent : Ethanol or aqueous methanol
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Temperature : Reflux (70–80°C)
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Time : 4–8 hours
Mechanistic Pathway :
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Deprotonation of the thiol group by a base (e.g., KOH) to enhance nucleophilicity.
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Reaction with CS2 to form a dithiocarbamate intermediate.
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Hydrazine-mediated cyclization, releasing H2S and forming the thiadiazole ring.
Alternative Route: Cyclization with α-Halocarbonyl Compounds
Phenacyl bromides or chloroacetone derivatives react with 1 to construct the thiadiazole ring through nucleophilic substitution. For example, phenacyl bromide (2 ) facilitates sulfur and nitrogen attack at the α-carbon and carbonyl group, respectively, forming the five-membered thiadiazole ring.
General Procedure :
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Dissolve 1 in dimethylformamide (DMF) with K2CO3.
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Add phenacyl bromide dropwise at 0°C.
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Warm to room temperature and stir for 6–12 hours.
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Isolate the product via filtration and recrystallize from ethanol.
Optimized Conditions :
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Molar Ratio : 1:1.2 (triazole-thiol:phenacyl bromide)
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Catalyst : p-Toluenesulfonic acid (p-TsOH) in solvent-free conditions
Example :
Reacting 1 with 2-bromo-4′-methylacetophenone in DMF at 80°C for 8 hours yields 3-(4-bromophenyl)-6-(4-methylphenyl)triazolo[3,4-b]thiadiazol-6-amine.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. This method enhances regioselectivity and minimizes side reactions.
Protocol :
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Mix 1 with α-bromoacetophenone in DMF.
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Irradiate at 120°C (150 W) for 15–20 minutes.
Advantages :
Regioselective Synthesis Using Unsymmetrical Diketones
Unsymmetrical diketones (e.g., 1-phenyl-1,2-propanedione) enable regioselective formation of the thiadiazole ring. The amino group in 1 preferentially attacks the more electrophilic carbonyl, dictated by electronic and steric factors.
Key Steps :
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Condense 1 with 1-phenyl-1,2-propanedione in acetic acid.
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Heat under reflux for 4 hours.
Regioselectivity Control :
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Electron-withdrawing substituents on the diketone direct cyclization to the desired position.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Carbon Disulfide/Hydrazine | Reflux, ethanol | 6–8 h | 65–78% | High |
| Phenacyl Bromide | DMF, K2CO3, 25°C | 12 h | 82–90% | Moderate |
| Microwave Irradiation | DMF, 120°C, 150 W | 15–20 m | 88–92% | High |
| Unsymmetrical Diketones | Acetic acid, reflux | 4 h | 75–80% | High |
Trade-offs :
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Conventional Methods : Longer durations but scalable.
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Microwave Synthesis : Rapid but requires specialized equipment.
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Regioselective Routes : Higher precision but costlier reagents.
Characterization and Validation
Synthetic products are validated via:
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Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values.
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Spectroscopy :
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X-ray Crystallography : Confirms planar triazole and dihedral angles (e.g., 29.1° with bromophenyl group).
Challenges and Optimization
Byproduct Formation
Competing reactions may yield thiadiazines (six-membered rings) instead of thiadiazoles. Mitigation strategies include:
Solvent Selection
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Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may require higher temperatures.
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Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact.
Industrial Scalability and Cost
| Factor | Carbon Disulfide Route | Microwave Route |
|---|---|---|
| Raw Material Cost | Low | Moderate |
| Energy Consumption | High (reflux) | Low |
| Throughput | 500 g/batch | 200 g/batch |
| Environmental Impact | Moderate (H2S emission) | Low |
Chemical Reactions Analysis
3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazolothiadiazole derivatives .
Scientific Research Applications
Anticancer Activity
Research demonstrates that derivatives of the triazolo-thiadiazole framework exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against different types of cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies report that triazolo-thiadiazole derivatives demonstrate significant activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are critically needed .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial properties, 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been investigated for its anti-inflammatory and analgesic effects. Experimental models indicate that these compounds can reduce inflammation and pain through various mechanisms, potentially offering new avenues for pain management therapies .
Antioxidant Activity
The antioxidant capabilities of this compound suggest its potential in combating oxidative stress-related diseases. Studies have demonstrated that triazolo-thiadiazole derivatives can scavenge free radicals and protect cells from oxidative damage .
Enzyme Inhibition
Several derivatives have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, they have shown promise as inhibitors of carbonic anhydrase and cholinesterase, which are important targets in the treatment of conditions like glaucoma and Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing substrate binding . Additionally, the compound can disrupt cellular processes by interfering with DNA replication and protein synthesis, leading to cell death in cancer cells and microbial pathogens .
Comparison with Similar Compounds
Core Modifications
Target Compound :
- Structure : 3-(4-Bromophenyl)-6-amine-substituted triazolo[3,4-b][1,3,4]thiadiazole.
- Key Features : Bromine at the para-position of the phenyl ring enhances hydrophobicity and steric bulk, while the amine group enables hydrogen bonding.
Analogues :
3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)triazolo-thiadiazole ():
- Bromine at the meta-position and dimethoxy groups increase electron density and solubility.
- Molecular Weight : 417.28 vs. 326.20 (hypothetical for target compound).
- Impact : Dimethoxy groups improve membrane permeability but may reduce target specificity .
3-(4-Chlorophenyl)-6-(2,3-dihydrobenzodioxinylmethyl)triazolo-thiadiazole ():
Substituent Position and Bioactivity
- Para-Substitution : Bromine at the para-position (target compound) maximizes steric and electronic effects, often enhancing receptor binding.
- Meta-Substitution : Bromine at meta (e.g., ) may reduce planarity, affecting π-π stacking in enzyme active sites.
- Ortho-Substitution : Rare in evidence but likely to introduce steric hindrance.
Key Analogues and Yields :
*Hypothetical yield based on similar syntheses.
Antimicrobial Activity
- Target Compound: Not directly reported, but bromine’s hydrophobicity may enhance penetration into bacterial membranes.
- 3-(4-Nitrophenyl)-6-phenyltriazolo-thiadiazole (5b) :
- 3-(3-Bromophenyl)-6-indole derivative (5d) :
Anti-inflammatory Activity
Enzyme Inhibition
Physicochemical Properties
*Estimated based on structural analogs; †Assumed from similar derivatives (e.g., ).
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Bromine and nitro groups enhance binding to hydrophobic enzyme pockets but may reduce metabolic stability.
- Amino Group: Critical for hydrogen bonding with biological targets (e.g., Bcl-2 in anticancer activity) .
- Hybrid Structures : Spiro or fused rings () improve selectivity but complicate synthesis.
Biological Activity
3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolo-thiadiazole family, which has been explored for various pharmacological properties including anti-cancer, antimicrobial, and enzyme inhibition activities. The following sections summarize key findings regarding its biological activity.
- Molecular Formula : C9H6BrN5S
- Molecular Weight : 296.146 g/mol
- CAS Number : 61892343
Biological Activity Overview
Research indicates that derivatives of triazolo-thiadiazoles exhibit a range of biological activities. The specific compound has shown promise in several areas:
1. Antitumor Activity
A study highlighted the synthesis of various triazolo-thiadiazole compounds that demonstrated significant antitumor effects by inhibiting heparanase enzymatic activity. In particular:
- The compound exhibited an IC50 value comparable to established heparanase inhibitors, indicating its potential as an antitumor agent.
- In vivo studies using mouse models showed that related compounds could reduce tumor growth and metastasis effectively .
2. Enzyme Inhibition
The compound has been implicated in the inhibition of various enzymes:
- Heparanase inhibition was a key focus, with compounds showing IC50 values in the micromolar range (e.g., 3.1 µg/mL for some derivatives), which suggests potential therapeutic applications in cancer treatment .
- Other studies have suggested its activity against enzymes relevant to cancer progression and metastasis.
3. Antimicrobial Activity
Preliminary evaluations indicated that triazolo-thiadiazole derivatives possess antimicrobial properties:
- Compounds from this class have been tested against various bacterial strains and shown effective inhibition .
- The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antimicrobial efficacy.
Case Studies
Several case studies have been documented regarding the biological activities of triazolo-thiadiazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound 4-MMI | Heparanase Inhibition | 3.1 µg/mL | |
| Various Derivatives | Antitumor Activity | 1.1–18.8 µM | |
| Triazolo-Thiadiazole Series | Antimicrobial Activity | Varies by strain |
Notable Findings
- In one study, a derivative showed a nearly fourfold reduction in breast carcinoma metastasis in mouse models compared to controls, emphasizing the potential for clinical applications in oncology .
- Another research effort indicated significant cytotoxicity across different cancer cell lines, reinforcing the compound's relevance in cancer therapy research .
Q & A
Q. Factors Affecting Yield :
- Solvent Choice : Ethanol or DMF under reflux improves cyclization efficiency .
- Catalysts : Acetic acid enhances reaction rates in multicomponent syntheses .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .
Table 1 : Representative Yields and Conditions
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenyl thiourea | HgO, DMF, 80°C, 6h | 80 | |
| Phenacyl bromide derivative | Acetic acid, ethanol, reflux | 73–77 |
How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Basic Research Question
- 1H/13C NMR :
- Mass Spectrometry (MS) : Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 352.1 for C11H9BrN4S) .
- Purity : HPLC with C18 columns (MeCN:H2O = 70:30) confirms ≥95% purity .
What are the key structural features revealed by X-ray crystallography for related triazolo-thiadiazoles?
Advanced Research Question
X-ray studies (e.g., ) highlight:
- Planarity : The triazolo-thiadiazole core is nearly planar, with dihedral angles <5° between fused rings .
- Substituent Effects : The 4-bromophenyl group induces π-stacking interactions (3.5–4.0 Å spacing), stabilizing crystal packing .
- Hydrogen Bonding : NH2 groups form intermolecular H-bonds (N–H···N, ~2.1 Å), influencing solubility .
Table 2 : Crystallographic Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | Monoclinic, P | |
| Unit cell dimensions | a = 4.0047 Å | |
| Bond length (C–Br) | 1.89 Å |
What in vitro biological activities have been reported for this compound and its analogs?
Basic Research Question
- Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Triazolothiadiazoles show IC50 = 9.3 µM against Sortase A, a bacterial virulence factor .
- Antifungal Activity : Bromophenyl-substituted analogs inhibit C. albicans (MIC = 16 µg/mL) .
How do structural modifications at the 3- and 6-positions influence antimicrobial efficacy?
Advanced Research Question
- 3-Position : Electron-withdrawing groups (e.g., Br, NO2) enhance membrane penetration, improving activity against Gram-negative bacteria .
- 6-Position : Aromatic substituents (e.g., 4-nitrophenyl) increase π-π interactions with bacterial DNA gyrase, reducing MIC values by 50% .
- Hybridization : Combining bromophenyl and spirocyclic moieties (e.g., compound 8a in ) broadens antifungal spectra .
Table 3 : Structure-Activity Relationship (SAR) Trends
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Bromophenyl (6-position) | Enhanced antifungal | |
| Spirocyclic (3-position) | Improved bioavailability |
What computational methods are used to predict binding interactions of this compound with biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina models predict binding to Sortase A (PDB: 1T2W) with ∆G = −8.2 kcal/mol, driven by Br···Tyr228 interactions .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with reactivity in nucleophilic substitution reactions .
- MD Simulations : 100-ns trajectories reveal stable binding to TNF-α, with RMSD <2.0 Å .
What are the challenges in scaling up the synthesis while maintaining purity?
Advanced Research Question
- Byproduct Formation : HgO-mediated cyclization generates HgS residues, requiring rigorous filtration .
- Solvent Volume : Ethanol reflux in large batches reduces yield by 10–15% due to incomplete cyclization; switching to DMF improves scalability .
- Purification : Column chromatography becomes impractical; recrystallization from toluene/hexane (1:3) achieves 90% recovery .
How does the bromophenyl substituent impact the compound's electronic properties and reactivity?
Advanced Research Question
- Electron Density : Bromine’s −I effect lowers electron density at the triazole ring, facilitating electrophilic substitution at the 6-position .
- Reactivity : Bromophenyl groups undergo Suzuki coupling (e.g., with boronic acids) to generate biaryl analogs for SAR studies .
- Spectroscopic Shifts : Bromine’s heavy atom effect enhances fluorescence quenching in UV-Vis assays (λmax = 290 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
